Isopropyl 1H-indole-3-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE typically involves the esterification of 3-(1H-indol-3-yl)propanoic acid with isopropanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is generally carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives .
Scientific Research Applications
ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE involves its interaction with various molecular targets. The indole moiety can interact with different enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Uniqueness
ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE is unique due to its specific ester functional group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93941-02-7 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
propan-2-yl 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO2/c1-10(2)17-14(16)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3 |
InChI Key |
ALEBZUNFHDQURI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.